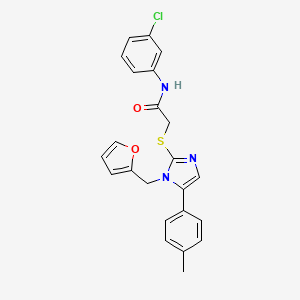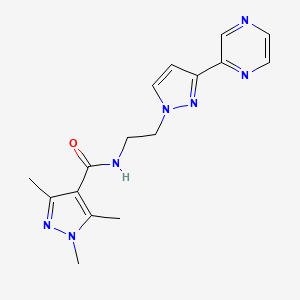![molecular formula C21H24N2O10 B2718201 2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid CAS No. 2416235-98-6](/img/structure/B2718201.png)
2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid is a useful research compound. Its molecular formula is C21H24N2O10 and its molecular weight is 464.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of the compound 2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid is indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound interacts with its target, IDO1, by suppressing its activities . This interaction results in the inhibition of the enzyme, thereby preventing it from contributing to the pathogenesis of diseases such as cancer .
Biochemical Pathways
The compound affects the biochemical pathway involving IDO1. By inhibiting IDO1, it disrupts the normal functioning of this pathway, leading to downstream effects that can include the suppression of disease progression .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of IDO1. This results in a disruption of the biochemical pathway in which IDO1 is involved, potentially leading to a reduction in disease progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .
化学反応の分析
Types of Reactions
This compound undergoes various reactions such as oxidation, reduction, and substitution due to its multiple functional groups.
Oxidation: The ethoxy chains and piperidinyl groups can be targeted.
Reduction: The isoindole ring can be reduced under specific conditions.
Substitution: Various positions on the molecule allow for substitution reactions, particularly at the ethoxy groups.
Common Reagents and Conditions
Typical reagents include strong acids, bases, and oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride. These reactions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Products vary depending on the reaction but often involve modifications to the ethoxy chains or functional group interconversions, creating derivatives with altered physical and chemical properties.
Scientific Research Applications: This compound’s versatility stems from its structural complexity and reactive functional groups:
Chemistry: : Acts as a building block in organic synthesis for creating more complex molecules.
Biology: : Studied for its potential interactions with biomolecules, which could lead to new biochemical probes or therapeutic agents.
Medicine: : Explored for drug development due to its potential biological activity and ability to interact with various molecular targets.
Industry: : Utilized in the design of new materials, including polymers and coatings, due to its multi-functional nature.
Mechanism of Action: The compound operates through mechanisms involving:
Molecular Targets and Pathways: : It binds to specific receptors or enzymes, altering their activity. For instance, the piperidinyl and phthalimide groups are known for their biological interactions.
Effect Exertion: : The compound’s effects are mediated through alterations in protein function or gene expression pathways, leading to observable changes at the cellular or organismal level.
Comparison with Similar Compounds: Compared to other similar compounds, it stands out due to its unique combination of multiple ethoxy groups and its isoindole core.
Similar Compounds: : Molecules like poly(ethylene glycol) derivatives or piperidine-based drugs share some structural features but lack the combined functionalities of this compound.
Uniqueness: : This combination of functionalities provides unique reactivity and application potential, making it a valuable molecule in both research and industrial applications.
Remember, this deep-dive reflects just one example of a molecule’s multifaceted nature. There's a whole universe of other compounds and their unique properties out there. Shall we talk about another chemical or different topic?
特性
IUPAC Name |
2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O10/c24-16-5-4-14(19(27)22-16)23-20(28)13-2-1-3-15(18(13)21(23)29)33-11-10-31-7-6-30-8-9-32-12-17(25)26/h1-3,14H,4-12H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEZZHJBVFUECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-98-6 |
Source


|
| Record name | 2-{2-[2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2718118.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)

![2-[(4-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2718123.png)



![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)


![1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2718137.png)

![4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2718140.png)

